3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often associated with the progression of various types of cancers .
Mode of Action
This compound acts as an inhibitor of EZH2 . By binding to EZH2, it prevents the enzyme from methylating histone proteins, thereby altering the expression of genes regulated by this enzyme . This results in the inhibition of cancer cell proliferation and the induction of apoptosis .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . This leads to changes in the chromatin structure and subsequently alters the transcriptional activity of various genes. The downstream effects include the suppression of oncogene expression and the reactivation of tumor suppressor genes .
Result of Action
The compound exhibits significant antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It induces apoptosis in a concentration-dependent manner and inhibits cell migration . This suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to halogenated thienopyrimidines.
Scientific Research Applications
3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: The unique electronic properties of the thienopyrimidine core make it a candidate for use in organic electronics and photovoltaic devices.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the position of the thiophene ring fusion.
Thieno[3,2-d]pyrimidin-4-amines: These derivatives have an amine group at the 4-position, which can alter their biological activity and chemical reactivity.
Uniqueness
3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its electronic properties and biological activity. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-3-5-10(6-4-9)11-7-18-13-12(11)15-8-16(2)14(13)17/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPHMIZSRZAPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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